

# Application Notes and Protocols for ER-176 in In Vivo Studies

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## Compound of Interest

Compound Name: ER-176

Cat. No.: B1147650

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These application notes provide a comprehensive overview of **ER-176**, a high-affinity second-generation ligand for the 18 kDa translocator protein (TSPO), for use in in vivo research. The protocols detailed below are intended to serve as a guide for preclinical and clinical imaging studies aimed at investigating neuroinflammation and other pathologies associated with TSPO upregulation.

## Application Notes

**ER-176** is a potent and specific ligand for the translocator protein (TSPO), a biomarker that is upregulated in activated microglia and astrocytes, making it a valuable tool for imaging neuroinflammation in the central nervous system.<sup>[1][2][3]</sup> Its favorable pharmacokinetic properties and lower sensitivity to the human rs6971 polymorphism, compared to earlier generation TSPO radioligands, allow for more robust and reliable imaging across different patient populations.<sup>[4][5][6]</sup>

The primary application of **ER-176** is as a radioligand for Positron Emission Tomography (PET) imaging, typically labeled with Carbon-11 (<sup>[11C]</sup>ER-176).<sup>[7][8]</sup> This enables the non-invasive quantification and visualization of TSPO expression in vivo, providing insights into the progression of neuroinflammatory and neurodegenerative diseases.

## Quantitative Data Summary

The following tables summarize key quantitative data for **ER-176** from preclinical and clinical studies.

Parameter	Species	Value	Reference
Mass Dose (PET Imaging)	Rhesus Monkey	0.111 µg/kg (average)	[3]
Toxicity Study Dose (NOAEL)	Rat	22.0 µg/kg	[3]
Human Microdose Limit	Human	< 100 µg	[3]
Injected Radioactivity	Human	Up to 20 mCi (740 MBq)	[3]
Binding Affinity (Ki)	Human Leukocytes	1.4 nM (High-Affinity Binders)	[3]
1.6 nM (Low-Affinity Binders)	[3]		
Molar Activity	-	1400 ± 300 GBq/µmol	[8]
Effective Dose	Human	4.1 ± 0.4 µSv/MBq	[5]

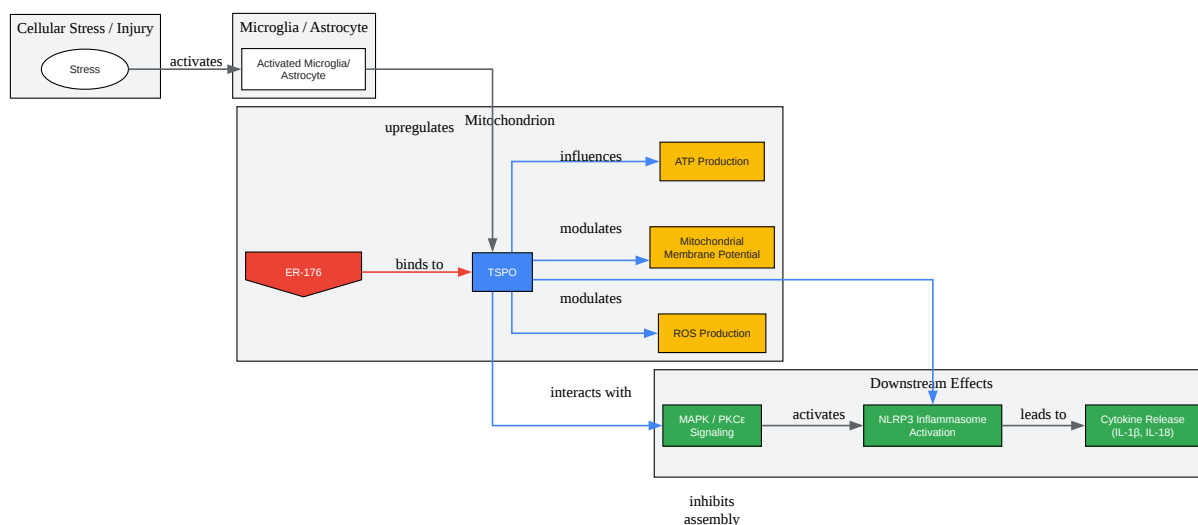
Table 1: In Vivo Dosage and Radiochemical Data for **ER-176**

Parameter	Value	Reference
Formulation for PET Imaging	Sterile ethanol-saline solution	[7]
Formulation for Non-Radioactive Compound	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[9]
Resulting Concentration	2.5 mg/mL	[9]

Table 2: Formulation of **ER-176** for In Vivo Administration

## Signaling Pathway

**ER-176** binds to the translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane.[1][10] While the precise signaling cascade is an area of active research, TSPO is known to be involved in several downstream cellular processes, including the modulation of inflammatory responses and cellular bioenergetics.[2][11]



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Caption: **ER-176** binds to TSPO, modulating mitochondrial function and inflammatory pathways.

## Experimental Protocols

### Protocol 1: [11C]ER-176 PET Imaging in Rodents

This protocol outlines the general procedure for conducting PET imaging studies with [11C]ER-176 in rodents to assess neuroinflammation.

#### 1. Animal Preparation:

- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- On the day of imaging, anesthetize the animal using isoflurane (1-2% in oxygen).
- Maintain body temperature using a heating pad.
- Place a tail-vein catheter for radiotracer injection.

#### 2. Radiotracer Formulation and Administration:

- [11C]ER-176 is typically formulated in a sterile ethanol-saline solution for intravenous injection.<sup>[7]</sup>
- The final formulation should be sterile and pyrogen-free.
- Draw the desired dose of [11C]ER-176 into a shielded syringe. The injected radioactivity will depend on the scanner sensitivity and experimental design, but is typically in the range of 100-250 µCi (3.7-9.25 MBq) for a mouse.
- Administer the radiotracer as a bolus injection via the tail vein catheter.

#### 3. PET Data Acquisition:

- Position the anesthetized animal in the PET scanner.
- Start the PET scan immediately after radiotracer injection.

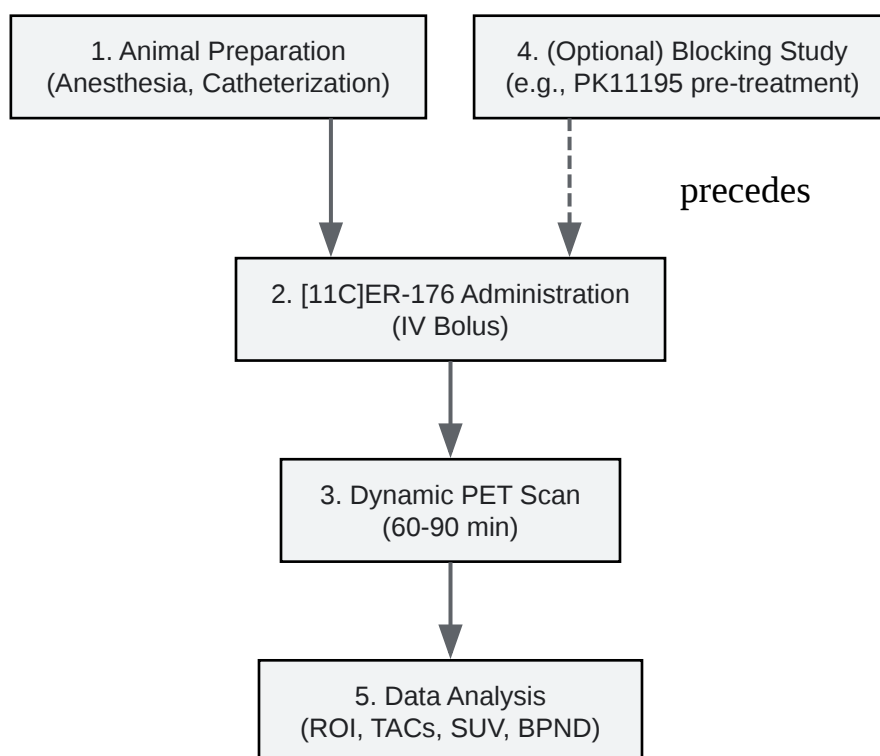
- Acquire dynamic scan data for a duration of 60-90 minutes.

#### 4. (Optional) Blocking Study:

- To determine the specific binding of [11C]**ER-176**, a blocking study can be performed.
- Administer a non-radioactive TSPO ligand (e.g., PK11195 at 5 mg/kg) 15-30 minutes prior to the injection of [11C]**ER-176**.[\[3\]](#)
- The reduction in radiotracer uptake in the brain in the blocked scan compared to the baseline scan represents the specific binding to TSPO.

#### 5. Data Analysis:

- Reconstruct the dynamic PET data.
- Draw regions of interest (ROIs) on the brain images.
- Generate time-activity curves (TACs) for each ROI.
- Calculate standardized uptake values (SUVs) or use kinetic modeling to determine the binding potential (BPND).



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Caption: Workflow for in vivo PET imaging with [11C]ER-176 in rodents.

## Protocol 2: Formulation of Non-Radioactive ER-176 for In Vivo Studies

This protocol describes the preparation of a vehicle for the administration of non-radioactive **ER-176** for pharmacological or biodistribution studies.

Materials:

- **ER-176** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)

Procedure: This protocol yields a clear solution of 2.5 mg/mL.[9]

- Prepare a stock solution of **ER-176** in DMSO at a concentration of 25.0 mg/mL.
- To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogenous.
- Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.
- Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of **ER-176** will be 2.5 mg/mL.

Note: For long-term dosing studies (exceeding two weeks), the suitability of this formulation should be carefully evaluated.[9] The proportion of DMSO should be kept low, especially for animals that may be weak.

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